6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system.
Preparation Methods
The synthesis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of imidazo[1,2-a]pyridine derivatives, followed by carboxylation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of specific catalysts .
Chemical Reactions Analysis
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
- 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Bromopyridine-2-carboxylic acid
- Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1279219-30-5 |
---|---|
Molecular Formula |
C8H4BrFN2O2 |
Molecular Weight |
259.034 |
IUPAC Name |
6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) |
InChI Key |
MGXIGYUASCWVSB-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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